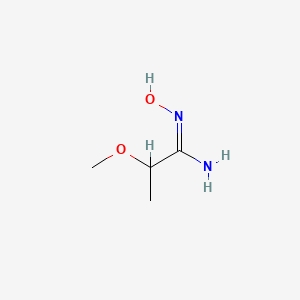
(1E)-N'-hydroxy-2-methoxypropanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N’-hydroxy-2-methoxypropanimidamide is an organic compound with a unique structure that includes a hydroxy group, a methoxy group, and an imidamide functional group. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N’-hydroxy-2-methoxypropanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxypropanoic acid with hydroxylamine to form the desired imidamide. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imidamide bond.
Industrial Production Methods
In an industrial setting, the production of (1E)-N’-hydroxy-2-methoxypropanimidamide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to achieving high yields and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1E)-N’-hydroxy-2-methoxypropanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The imidamide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield an oxo derivative, while reduction of the imidamide group may produce an amine.
Scientific Research Applications
(1E)-N’-hydroxy-2-methoxypropanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (1E)-N’-hydroxy-2-methoxypropanimidamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The imidamide group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing the compound to participate in a variety of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
N-hydroxyacetamide: Similar in structure but lacks the methoxy group.
2-methoxyacetamide: Similar but lacks the hydroxy group.
N-hydroxy-2-methoxyacetamide: Similar but with different positioning of functional groups.
Uniqueness
(1E)-N’-hydroxy-2-methoxypropanimidamide is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both hydroxy and methoxy groups, along with the imidamide functionality, allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C4H10N2O2 |
|---|---|
Molecular Weight |
118.13 g/mol |
IUPAC Name |
N'-hydroxy-2-methoxypropanimidamide |
InChI |
InChI=1S/C4H10N2O2/c1-3(8-2)4(5)6-7/h3,7H,1-2H3,(H2,5,6) |
InChI Key |
UGLCZPYLTOBSCK-UHFFFAOYSA-N |
Isomeric SMILES |
CC(/C(=N\O)/N)OC |
Canonical SMILES |
CC(C(=NO)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



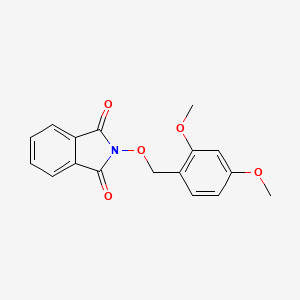
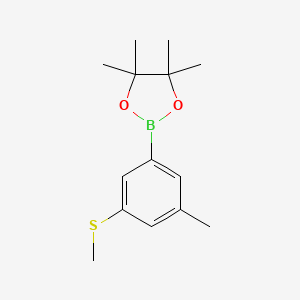
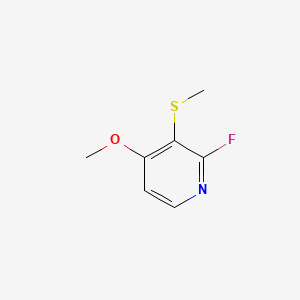
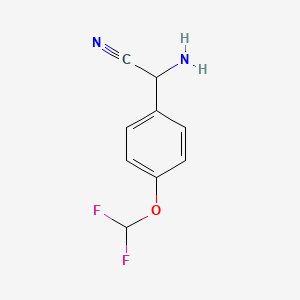



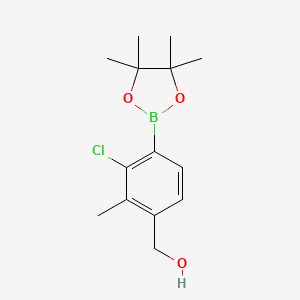
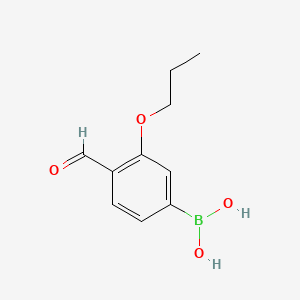
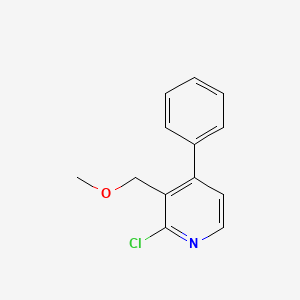

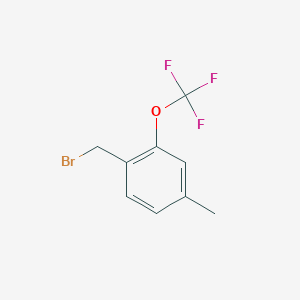
![ethyl (2E)-2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate](/img/structure/B14030267.png)
